molecular formula C31H57N3O13S B14042997 (+)-Biotin-PEG9-CH2CH2COOH

(+)-Biotin-PEG9-CH2CH2COOH

Cat. No.: B14042997
M. Wt: 711.9 g/mol
InChI Key: RFAAADCCSCBMMI-UHFFFAOYSA-N
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Description

(+)-Biotin-PEG9-CH2CH2COOH is a compound that combines biotin, a vital vitamin, with polyethylene glycol (PEG) and a carboxylic acid group. This compound is often used in biochemical and medical research due to its unique properties, such as its ability to enhance solubility and biocompatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Biotin-PEG9-CH2CH2COOH typically involves the conjugation of biotin with PEG and a carboxylic acid group. The process begins with the activation of biotin, followed by the attachment of PEG and the carboxylic acid group under controlled conditions. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of stable amide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for use in research and medical applications.

Chemical Reactions Analysis

Types of Reactions

(+)-Biotin-PEG9-CH2CH2COOH can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The PEG chain can be substituted with other functional groups to alter its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield aldehydes or ketones, while substitution reactions can introduce new functional groups to the PEG chain.

Scientific Research Applications

(+)-Biotin-PEG9-CH2CH2COOH has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates the study of protein-protein interactions by acting as a biotinylation agent.

    Medicine: Enhances the delivery of drugs and therapeutic agents due to its biocompatibility and solubility.

    Industry: Utilized in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of (+)-Biotin-PEG9-CH2CH2COOH involves its ability to bind to specific molecular targets, such as avidin or streptavidin, through the biotin moiety. This binding facilitates the attachment of the compound to various biomolecules, enabling targeted delivery and interaction. The PEG chain enhances solubility and reduces immunogenicity, while the carboxylic acid group allows for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (+)-Biotin-PEG9-CH2CH2COOH include:

    Biotin-PEG4-CH2CH2COOH: A shorter PEG chain variant with similar properties.

    Biotin-PEG12-CH2CH2COOH: A longer PEG chain variant that offers increased solubility.

    Biotin-PEG9-NH2: A compound with an amine group instead of a carboxylic acid group.

Uniqueness

This compound is unique due to its specific combination of biotin, PEG, and a carboxylic acid group, which provides a balance of solubility, biocompatibility, and functional versatility. This makes it particularly useful in applications requiring targeted delivery and interaction with biomolecules.

Properties

Molecular Formula

C31H57N3O13S

Molecular Weight

711.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C31H57N3O13S/c35-28(4-2-1-3-27-30-26(25-48-27)33-31(38)34-30)32-6-8-40-10-12-42-14-16-44-18-20-46-22-24-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-29(36)37/h26-27,30H,1-25H2,(H,32,35)(H,36,37)(H2,33,34,38)

InChI Key

RFAAADCCSCBMMI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2

Origin of Product

United States

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